2-Phenylpropane-2-thiol

Catalog No.
S681029
CAS No.
16325-88-5
M.F
C9H12S
M. Wt
152.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpropane-2-thiol

CAS Number

16325-88-5

Product Name

2-Phenylpropane-2-thiol

IUPAC Name

2-phenylpropane-2-thiol

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

InChI

InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3

InChI Key

WBDRVMIJNFZLMN-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)S

Canonical SMILES

CC(C)(C1=CC=CC=C1)S

Limited Research Availability:

Potential Applications:

Despite the lack of extensive research specific to 2-Phenylpropane-2-thiol, its structural characteristics suggest potential applications in various scientific fields:

  • Organic synthesis: The thiol group (S-H) present in the molecule can participate in various chemical reactions, making it a potential building block for the synthesis of more complex organic molecules.
  • Material science: Thiol-containing compounds can interact with metal surfaces, potentially finding use in the development of new materials with specific functionalities.
  • Biological studies: The thiol group can also play a role in biological processes, and further research may explore the potential interactions of 2-Phenylpropane-2-thiol with biological systems.

2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is an organosulfur compound with the molecular formula C₉H₁₂S. It features a thiol functional group (-SH) attached to a tertiary carbon that is also bonded to a phenyl group. This compound is characterized by its strong odor, often described as similar to that of garlic, and is known for its potential toxicity upon exposure.

Due to its thiol group. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in organic compounds.
  • Oxidation: Thiols can be oxidized to disulfides or sulfonic acids under certain conditions.
  • Thiolation Reactions: It can react with electrophiles to form thioether linkages, which are important in organic synthesis.

For instance, when reacted with benzyl chloride, it can produce α,α-dimethylbenzyl mercaptan through nucleophilic substitution .

The biological activity of 2-phenylpropane-2-thiol has been studied primarily in the context of its toxicological effects. It is classified as harmful if swallowed or if it comes into contact with skin, indicating acute toxicity . Additionally, thiols are known to exhibit antioxidant properties, which may provide protective effects against oxidative stress in biological systems.

Several methods exist for synthesizing 2-phenylpropane-2-thiol:

  • From Benzyl Chloride: The compound can be synthesized by reacting benzyl chloride with a thiol source such as sodium hydrosulfide or other mercaptans .
  • Using Grignard Reagents: Another method involves the use of Grignard reagents followed by hydrolysis to yield the thiol compound.
  • Direct Thiolation: Direct thiolation of aromatic compounds using sulfur sources can also lead to the formation of 2-phenylpropane-2-thiol.

2-Phenylpropane-2-thiol finds applications in various fields:

  • Flavoring and Fragrance: Due to its strong odor, it is used in the formulation of flavoring agents and fragrances.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds.
  • Research: Its unique properties make it useful in studies related to thiol chemistry and radical reactions.

Interaction studies involving 2-phenylpropane-2-thiol often focus on its reactivity with biological molecules and other chemical species:

  • Reactivity with Proteins: Thiols can form adducts with cysteine residues in proteins, potentially altering their function.
  • Antioxidant Studies: Research has examined its role as an antioxidant and its interactions with reactive oxygen species.

Several compounds share structural similarities with 2-phenylpropane-2-thiol. Here are some notable examples:

Compound NameStructureKey Characteristics
2-Phenylpropane-1-thiolC₉H₁₂SHas a primary thiol group; less sterically hindered than 2-phenylpropane-2-thiol.
Benzyl MercaptanC₇H₈SA simpler structure; widely used in fragrance applications.
3-Mercapto-3-methylbutanolC₇H₁₄SExhibits different biological activities; used in flavoring.

Uniqueness of 2-Phenylpropane-2-thiol

The uniqueness of 2-phenylpropane-2-thiol lies in its tertiary carbon structure combined with a phenyl group, which imparts distinctive chemical reactivity and biological activity compared to other thiols. Its strong odor and specific reactivity make it particularly valuable in both industrial applications and research settings.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

2-Phenylpropane-2-thiol

Dates

Modify: 2023-08-15

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